2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
This compound is a synthetic small molecule featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether bridge to a pyrrolidine moiety substituted with a 5-fluoropyrimidin-2-yloxy group. The benzofuran scaffold is known for its metabolic stability and bioavailability in medicinal chemistry, while the fluoropyrimidine group enhances electronic and steric interactions with biological targets, such as enzymes or receptors involved in signaling pathways .
Propriétés
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-20(2)8-13-4-3-5-16(18(13)28-20)26-12-17(25)24-7-6-15(11-24)27-19-22-9-14(21)10-23-19/h3-5,9-10,15H,6-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMRVEZIHFILLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(C3)OC4=NC=C(C=N4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.35 g/mol. The structure features a benzofuran moiety linked through an ether bond to a pyrrolidine derivative, which is notable for its potential interactions with biological targets.
Research indicates that this compound exhibits significant biological activity primarily as an indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO is an enzyme involved in the catabolism of tryptophan, which plays a crucial role in immune regulation and tumor progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve the efficacy of cancer treatments.
Key Mechanisms:
- Immune Modulation : Inhibition of IDO leads to increased levels of tryptophan and downstream metabolites that can promote T-cell activation.
- Anti-Cancer Activity : Compounds structurally similar to this one have shown promise in preclinical models for enhancing the effectiveness of existing cancer therapies by modulating immune responses .
Biological Activity Data
The biological activity of the compound has been evaluated through various in vitro and in vivo studies. Below is a summary table detailing key findings from relevant research:
Case Studies
Several case studies have explored the therapeutic potential of similar compounds in clinical settings:
- Case Study: Cancer Immunotherapy
- Case Study: Autoimmune Disorders
- Research on related compounds has shown promise in treating autoimmune diseases by modulating immune responses through IDO inhibition, suggesting potential applications for this compound beyond oncology.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues from the Evidence
The following compounds share structural or functional group similarities:
Functional and Pharmacokinetic Comparisons
- Ring Systems : The pyrrolidine ring in the target compound may confer greater conformational flexibility than the piperazine in , impacting solubility and membrane permeability.
- Heterocyclic Diversity: Compounds like 7a and the chromenone derivative lack the benzofuran scaffold, reducing metabolic stability but enabling distinct interactions (e.g., intercalation with DNA/RNA).
Research Findings and Hypotheses
Structural Analysis
- FT-IR Applications : As demonstrated for flavone derivatives in , FT-IR could confirm the presence of key functional groups (e.g., carbonyl at ~1700 cm⁻¹, C-F stretches at 1000–1300 cm⁻¹) in the target compound.
- Mass Spectrometry: The chromenone derivative in (M++1 = 516.1) highlights the utility of high-resolution mass spectrometry for verifying molecular weight and purity.
Méthodes De Préparation
Cyclization of Resorcinol Derivatives
The dihydrobenzofuran core is synthesized via acid-catalyzed cyclization of a 2,2-dimethyl-1,3-diol precursor. For example, treatment of 2,2-dimethyl-1,3-diol with resorcinol in the presence of sulfuric acid yields the dihydrobenzofuran ring. The reaction proceeds through a Prins cyclization mechanism, forming the fused bicyclic structure with geminal dimethyl groups at the 2-position.
Protecting Group Strategies
To ensure regioselective functionalization at the 7-position, the phenolic hydroxyl group is protected using a benzyl ether or trimethylsilyl (TMS) group during subsequent reactions. Deprotection is achieved via hydrogenolysis (for benzyl) or fluoride-mediated cleavage (for TMS).
Synthesis of Intermediate B: 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine
Pyrrolidine Functionalization
The pyrrolidine ring is functionalized at the 3-position through nucleophilic substitution. 3-Hydroxypyrrolidine is reacted with 2-chloro-5-fluoropyrimidine in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C. This SNAr reaction proceeds efficiently due to the electron-withdrawing fluorine atom on the pyrimidine ring.
Stereochemical Control
The stereochemistry at the 3-position of pyrrolidine is controlled using chiral auxiliaries or asymmetric catalysis. For instance, L-proline-derived catalysts enable enantioselective formation of the (R)-configured oxygen center, critical for biological activity.
Coupling of Intermediates A and B
Etherification via Mitsunobu Reaction
The hydroxyl group of Intermediate A is coupled with the ethanone-linked pyrrolidine (Intermediate B) using the Mitsunobu reaction . Triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate the formation of the ether bond between the dihydrobenzofuran and the ethanone spacer.
Ketone Bridge Formation
Alternative methods involve Friedel-Crafts acylation , where the dihydrobenzofuran reacts with chloroacetyl chloride to form the ethanone bridge. Subsequent displacement of the chloride with the pyrrolidine intermediate yields the final product.
Optimization and Scalability
Radical-Mediated Deoxygenation
A patent by the European Patent Office (EP2809646A1) describes a radical-based deoxygenation step using tri-n-butyltin hydride and benzoyl peroxide to remove hydroxyl groups from intermediates, improving yield (up to 78%).
Solvent and Temperature Effects
- Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states.
- Reactions are typically conducted at 0–25°C to minimize side reactions.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Key impurities include unreacted dihydrobenzofuran (retention time: 6.2 min) and pyrrolidine byproducts (retention time: 8.5 min).
Challenges and Alternative Routes
Fluoropyrimidine Stability
The 5-fluoropyrimidine group is susceptible to hydrolysis under acidic conditions. To mitigate this, reactions involving this moiety are conducted in neutral or slightly basic media .
Green Chemistry Approaches
Recent efforts focus on replacing toxic reagents (e.g., tin hydrides) with diethyl phosphite or triethylsilane , reducing environmental impact without compromising yield.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
